molecular formula C11H15NO2 B1204615 m-Cumenyl methylcarbamate CAS No. 64-00-6

m-Cumenyl methylcarbamate

Cat. No.: B1204615
CAS No.: 64-00-6
M. Wt: 193.24 g/mol
InChI Key: GYKXQTKSWLAUIT-UHFFFAOYSA-N
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Description

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)

Properties

CAS No.

64-00-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-10(7-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI Key

GYKXQTKSWLAUIT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NC

Color/Form

White crystalline solid

melting_point

162 to 165 °F (EPA, 1998)
73.0 °C
72 to 74 °C

Key on ui other cas no.

64-00-6

physical_description

Pure white solid without appreciable odor. Used as an insecticide to protect cotton, fruit, vegetables and field crops. Not registered as a pesticide in the U.S. (EPA, 1998)

Pictograms

Acute Toxic

shelf_life

This cmpd is stable to heat, light, & hydrolysis under normal conditions.

solubility

4.40e-04 M
10% in isophorone;  10% in xylene;  20% in toluene;  20% in toluene;  40% in isopropanol;  50% in acetone;  60% in dimethylformamide. Practically insoluble in cyclohexane.
In water, 85 ppm at 30 °C
In water, 270 mg/L at 25 °C /Estimated/

vapor_pressure

4.4X10-3 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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